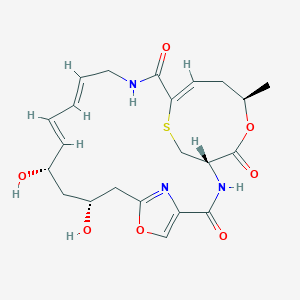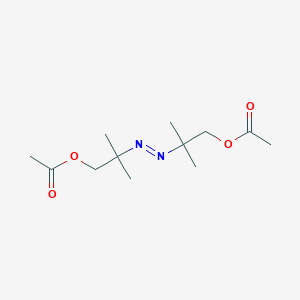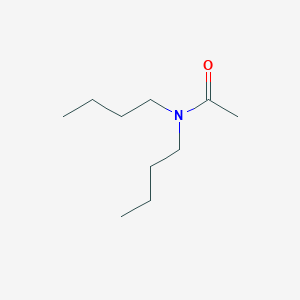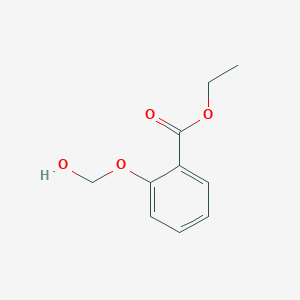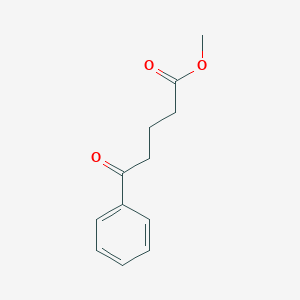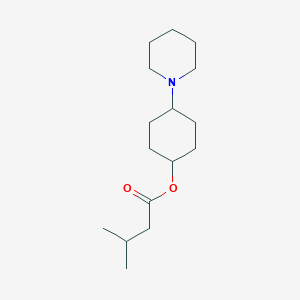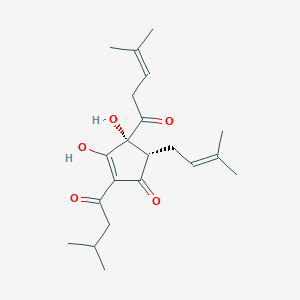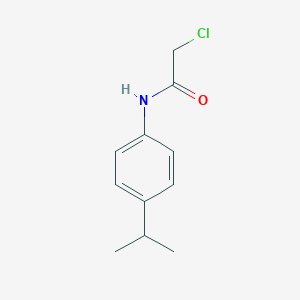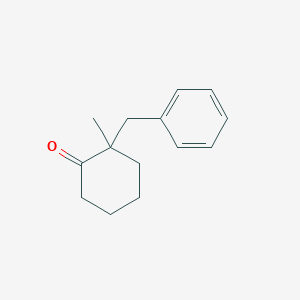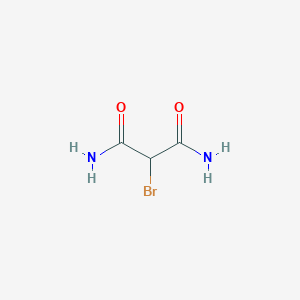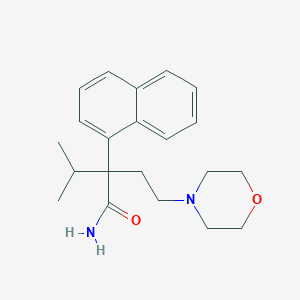
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide, also known as AINA, is a synthetic compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. AINA is a member of the naphthalene family and is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.
作用机制
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide exerts its pharmacological effects by selectively inhibiting nNOS, which is a key enzyme involved in the production of NO in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide binds to the active site of nNOS and prevents the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a beneficial effect on various neurological disorders.
Biochemical and Physiological Effects
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of NO production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a neuroprotective effect in various animal models of neurological disorders by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is a potent inhibitor of nNOS and has been extensively studied for its potential use as a pharmacological tool in various scientific studies. One of the major advantages of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in lab experiments is its selectivity towards nNOS, which allows for the specific inhibition of this enzyme without affecting other isoforms of NOS. However, one of the limitations of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
The potential use of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide as a pharmacological tool in various scientific studies is an area of ongoing research. Future studies could focus on the development of more potent and selective inhibitors of nNOS, as well as the investigation of the therapeutic potential of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in various neurological disorders. Additionally, the development of novel drug delivery systems could help to overcome the solubility limitations of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide and improve its efficacy in experimental settings.
合成方法
The synthesis of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is through the condensation of 2-morpholinoethylamine with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide.
科学研究应用
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of nitric oxide (NO) production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
属性
CAS 编号 |
1506-00-9 |
|---|---|
分子式 |
C21H28N2O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)21(20(22)24,10-11-23-12-14-25-15-13-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,16H,10-15H2,1-2H3,(H2,22,24) |
InChI 键 |
BULQNWJGGGMADX-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
规范 SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
同义词 |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




